4-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide
Description
4-{[3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide is a synthetic small molecule characterized by a benzamide core linked via an amino group to a propanoyl chain terminating in a 1-oxo-isoindole moiety. Its molecular formula is inferred as C19H16N3O3 (based on analogous compounds in –3), with an approximate molecular weight of 334.35 g/mol.
Properties
IUPAC Name |
4-[3-(3-oxo-1H-isoindol-2-yl)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c19-17(23)12-5-7-14(8-6-12)20-16(22)9-10-21-11-13-3-1-2-4-15(13)18(21)24/h1-8H,9-11H2,(H2,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACQHCCNNIUHBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CCC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide typically involves a multi-step process. One common method includes the reaction of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide and benzamide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Inferred based on structural analogs.
Pharmacological Implications
- Isoindole vs. Indole Scaffolds: The target compound’s isoindole moiety provides a planar, hydrophobic structure that may improve binding to kinase ATP pockets, as seen in IRAK4 inhibitors (e.g., (2R)-2-(5-fluoro-2-hydroxyphenyl)-2-(1-oxo-isoindol-2-yl)-acetamide) resolved at 2.0 Å resolution .
- Propanoyl Linker Flexibility: The three-carbon linker in the target compound balances conformational flexibility and distance optimization for binding, whereas shorter or bulkier linkers (e.g., ’s cyanomethoxy derivatives) may disrupt optimal ligand-receptor interactions.
- Substituent Effects : Alkoxy groups (e.g., methoxy, ethoxy in ) enhance solubility but may introduce metabolic liabilities. The target compound’s unsubstituted benzamide core prioritizes target engagement over solubility, a trade-off observed in kinase inhibitor design .
Research Findings and Data
Binding Affinity and Selectivity
While direct binding data for the target compound is unavailable, analogs with isoindole-1-oxo groups (e.g., IRAK4 inhibitors in ) exhibit IC50 values in the nanomolar range, suggesting high potency. Substituent modifications (e.g., fluorine in ’s thiazole-acetamide derivative) further enhance selectivity by filling hydrophobic subpockets .
Metabolic Stability
Compounds with ester groups (e.g., ’s isopropyl benzoate) show rapid hydrolysis in hepatic microsomes, whereas amide-based structures like the target compound demonstrate prolonged half-lives in vitro, critical for oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
